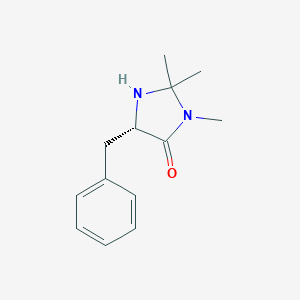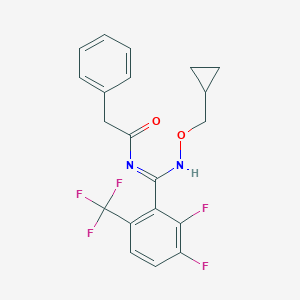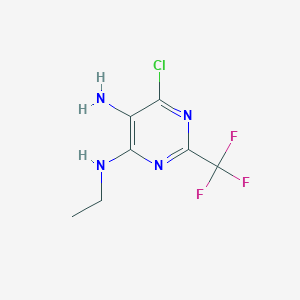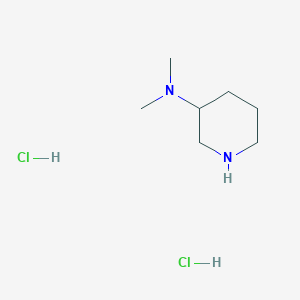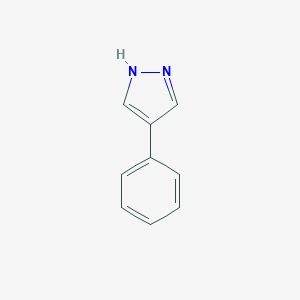
4-Phenyl-1H-pyrazole
Overview
Description
4-Phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a phenyl group attached to the fourth position. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as building blocks for more complex heterocyclic systems and have significant relevance in the pharmaceutical industry due to their diverse biological activities .
Mechanism of Action
Target of Action
4-Phenyl-1H-pyrazole is known to interact with several targets. It has been found to interact with Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play crucial roles in various biological processes. For instance, estrogen receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
It’s known that phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects . They do have the capacity to disrupt epithelial cells in the human intestine and adversely impact human health .
Biochemical Pathways
This compound is known to inhibit the Rho-associated kinase (ROCK) pathway . ROCK is a key regulator of actin cytoskeleton and is involved in a wide range of fundamental cellular functions such as contraction, adhesion, migration, proliferation, and apoptosis .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to exhibit potent antifungal activity against four plant pathogenic fungi . Additionally, a derivative of this compound has been identified as a potent bifunctional ROCK inhibitor with antioxidant activity and neuroprotection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of pyrazole derivatives, including this compound, can be affected by factors such as the presence of catalysts and the use of environmentally friendly procedures .
Biochemical Analysis
Biochemical Properties
4-Phenyl-1H-pyrazole has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have demonstrated significant antimicrobial and antioxidant activity .
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Related compounds have shown interactions with various enzymes and cofactors .
Transport and Distribution
Related compounds have shown interactions with various transporters and binding proteins .
Subcellular Localization
Related compounds have shown effects on their activity or function in specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of phenylhydrazine with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sulfuric acid. Another method involves the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitro-substituted pyrazoles.
Scientific Research Applications
4-Phenyl-1H-pyrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Phenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-1H-pyrazole: Similar structure but with different substitution patterns, leading to variations in biological activity.
3,5-Diphenyl-1H-pyrazole: Contains additional phenyl groups, which can enhance its biological properties and increase its potential as a therapeutic agent.
4-(4-Methoxyphenyl)-1H-pyrazole: The presence of a methoxy group can alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGKNEKFDGOXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144491 | |
| Record name | 4-Phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-68-5 | |
| Record name | 4-Phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Phenyl-1H-pyrazole a promising scaffold for drug discovery?
A: The this compound core offers attractive features for drug design, including synthetic versatility and the ability to interact with diverse biological targets. For instance, it has shown promise as a scaffold for developing Protein Kinase B (PKB) inhibitors. [] Researchers have identified 5-methyl-4-phenyl-1H-pyrazole as a starting point and successfully generated potent analogues through structure-based design. []
Q2: Can you provide examples of how modifications to the this compound structure impact its biological activity?
A: Absolutely. Introducing specific substituents on the pyrazole ring can significantly alter the compound's potency and selectivity. For example, adding a lipoic acid moiety to the this compound scaffold resulted in the development of hybrid molecules with potent Rho-associated kinase (ROCK) inhibitory activity and antioxidant properties. [] This highlights the potential of structure-activity relationship (SAR) studies in optimizing this compound derivatives for desired biological effects.
Q3: How does this compound contribute to the design of metal complexes?
A: this compound serves as a valuable building block in synthesizing ligands for metal complexes. For example, it has been used to create pyrazolate-bridged compartmental N-Heterocyclic Carbene (NHC) ligands. [] These ligands can coordinate with silver(I) ions, leading to the formation of diverse tetrasilver(I) complexes with potential applications in catalysis and materials science. []
Q4: What are the potential applications of this compound derivatives in medicinal chemistry beyond kinase inhibition?
A: Beyond kinase inhibition, this compound derivatives demonstrate potential in other therapeutic areas. Researchers have explored their use as antibacterial agents, particularly against Staphylococcus aureus strains. [] Notably, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide exhibited potent activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) S. aureus isolates. []
Q5: Are there any studies exploring the structure of this compound derivatives using computational methods?
A: Yes, computational chemistry techniques provide valuable insights into the structure and properties of this compound derivatives. Researchers have combined multinuclear magnetic resonance spectroscopy with DFT calculations to confirm the structure of 3-phenyl-5-(R)-7-trifluoromethylpyrazolo[1,5-a]pyrimidines. [] These computational studies aid in understanding the structural features contributing to the observed biological activity and guide further optimization efforts.
Q6: What analytical techniques are employed to characterize and study this compound derivatives?
A6: Various analytical techniques are crucial for characterizing and studying this compound derivatives. These include:
- NMR Spectroscopy: Provides detailed structural information, including 1H, 13C, and 15N NMR. [, ]
- X-ray Crystallography: Reveals the three-dimensional structure of compounds, offering insights into their binding modes and molecular interactions. [, ]
- Mass Spectrometry: Used for molecular weight determination and identification of fragments, aiding in structural elucidation. []
- Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) provide information about thermal stability and decomposition temperatures, crucial for evaluating heat-resistant properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
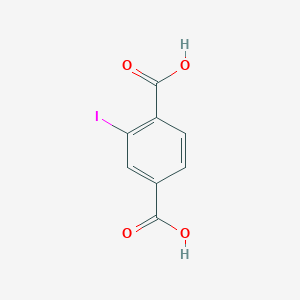

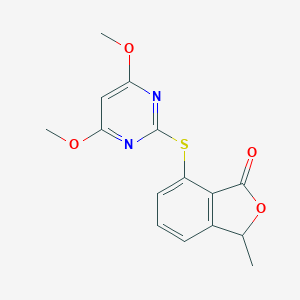
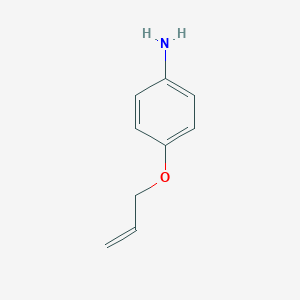
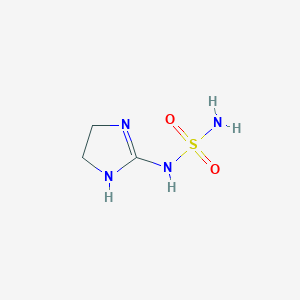

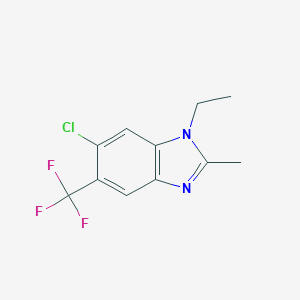
![1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate](/img/structure/B154798.png)
